7-(Bromomethyl)heptadecane
Description
7-(Bromomethyl)heptadecane is a brominated alkane derivative with a 17-carbon backbone and a bromomethyl (-CH₂Br) substituent at the 7th carbon position. Bromoalkanes are widely used as alkylating agents in organic synthesis, leveraging the electrophilic bromine atom for nucleophilic substitution reactions .
Properties
Molecular Formula |
C18H37B |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
7-(bromomethyl)heptadecane |
InChI |
InChI=1S/C18H37Br/c1-3-5-7-9-10-11-12-14-16-18(17-19)15-13-8-6-4-2/h18H,3-17H2,1-2H3 |
InChI Key |
CPVOAOZRIOGVHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCC)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Linear Bromoalkanes
1-Bromohexadecane (C₁₆H₃₃Br) :
A closely related compound with a terminal bromine atom on a 16-carbon chain. Key differences include:- Boiling Point : Longer chains (e.g., heptadecane derivatives) typically exhibit higher boiling points due to increased van der Waals forces.
- Density and Refractive Index : 1-Bromohexadecane has a density of ~1.98 g/cm³ (20°C) and refractive index of 3.71 (25°C) . Substituting bromine at an internal position (as in 7-(Bromomethyl)heptadecane) may slightly alter these values due to changes in molecular symmetry.
1-Bromohexane (C₆H₁₃Br) :
A shorter-chain bromoalkane with a boiling point of 156–158°C . This highlights how chain length dramatically affects volatility and phase behavior.
| Property | This compound* | 1-Bromohexadecane | 1-Bromohexane |
|---|---|---|---|
| Chain Length | C₁₇ | C₁₆ | C₆ |
| Boiling Point (°C) | ~300 (estimated) | 336–340 | 156–158 |
| Density (g/cm³) | ~1.96 (estimated) | 1.98 | 1.06 |
*Estimates based on homologous series trends.
Aromatic Bromomethyl Compounds
- 4-(Bromomethyl)benzaldehyde (C₈H₇BrO) :
This compound features a bromomethyl group attached to an aromatic ring, contrasting with this compound’s aliphatic chain. Key differences include:- Reactivity : The electron-withdrawing aldehyde group in 4-(Bromomethyl)benzaldehyde enhances the electrophilicity of the bromine atom, making it more reactive in nucleophilic substitutions compared to aliphatic bromides .
- Applications : Aromatic bromomethyl derivatives are often intermediates in pharmaceutical synthesis, whereas aliphatic analogs may serve as surfactants or plasticizers.
Cyclic Bromomethyl Derivatives
- 7-(Bromomethyl)oxepan-2-one (C₇H₁₁BrO₂) : A cyclic ester with a bromomethyl group, synthesized via bromocyclization reactions . The strained oxepane ring increases reactivity compared to linear alkanes, favoring ring-opening reactions.
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